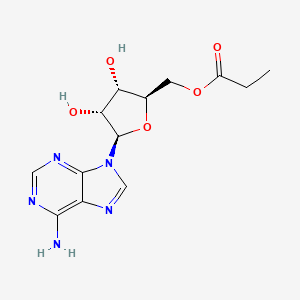
Propionyl adenylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionyl adenylate is a member of the class of adenosines that is adenosine with the hydrogen on the 5'-hydroxy group replaced with a propanoyl group. It derives from an adenosine.
Aplicaciones Científicas De Investigación
1. Propionyl-CoA Carboxylase and Metabolic Disorders
Propionyl adenylate is a key intermediate in the activity of Propionyl-CoA carboxylase (PCC), which catalyzes the carboxylation of propionyl-CoA to methylmalonyl-CoA. Dysfunctional PCC leads to propionic acidemia, a metabolic disorder causing symptoms like metabolic acidosis, hyperammonemia, and lethargy. Detailed knowledge of PCC structure and function is essential for understanding these disorders (Wongkittichote, Ah Mew, & Chapman, 2017).
2. Enzymatic Activity and Genetic Mutations
The propionyl-CoA synthetase (PrpE) enzyme, which catalyzes propionate to propionyl-CoA conversion, involves a propionyl-AMP intermediate. Specific residues in the enzyme, like Lys592, are crucial for propionyl-AMP synthesis, thus influencing this compound formation and its subsequent conversion to propionyl-CoA. Mutations in these residues have significant impacts on the enzyme's activity (Horswill & Escalante‐Semerena, 2002).
3. Epigenetic Modifications
This compound is involved in histone propionylation, a type of protein post-translational modification. In mammalian cells, such as leukemia cell lines, propionylation at specific lysine residues (e.g., H3 Lysine 23) impacts cell metabolism and may act as an epigenetic regulatory mark (Liu et al., 2009).
4. Model for Gene Therapy Testing
This compound's role in propionic acidemia makes it a target for gene therapy research. Hypomorphic models of propionic acidemia demonstrate how gene therapy can correct metabolic markers and symptoms associated with the deficiency of enzymes like PCC (Guenzel et al., 2013).
5. Regulation of Bacterial Virulence
This compound influences bacterial virulence via lysine propionylation. It's suggested that the level of propionyl modification, which depends on the concentration of metabolic intermediates like propionyl-CoA, can affect the virulence of pathogenic bacteria, offering insights into novel treatments and prevention strategies (Tang, Zhan, Zhang, & Huang, 2022).
Propiedades
Fórmula molecular |
C13H17N5O5 |
|---|---|
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl propanoate |
InChI |
InChI=1S/C13H17N5O5/c1-2-7(19)22-3-6-9(20)10(21)13(23-6)18-5-17-8-11(14)15-4-16-12(8)18/h4-6,9-10,13,20-21H,2-3H2,1H3,(H2,14,15,16)/t6-,9-,10-,13-/m1/s1 |
Clave InChI |
HHBDDEZLXDKDHK-ZRFIDHNTSA-N |
SMILES isomérico |
CCC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canónico |
CCC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


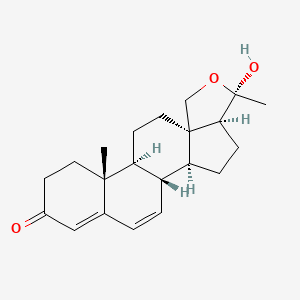
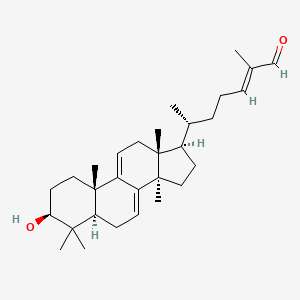
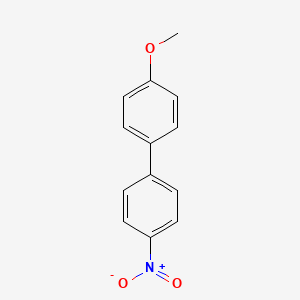

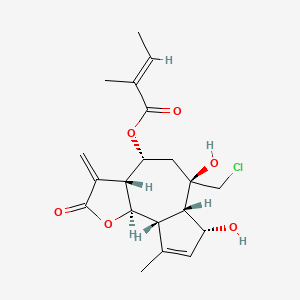
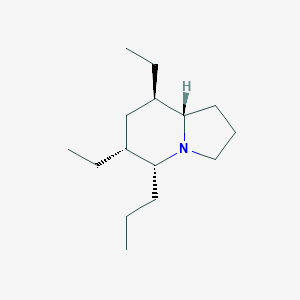
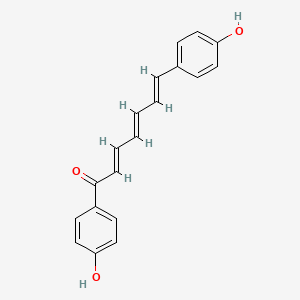
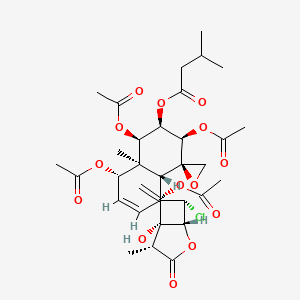
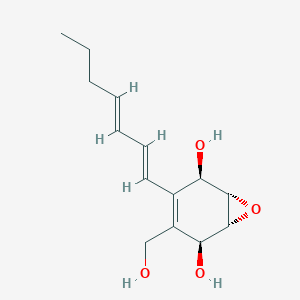
![N-methylcarbamic acid [(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] ester](/img/structure/B1251044.png)
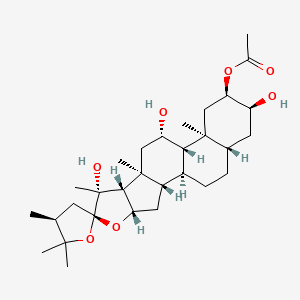
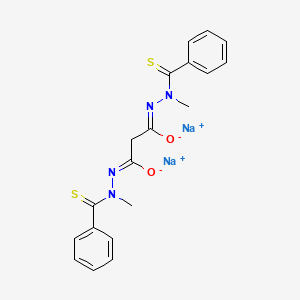
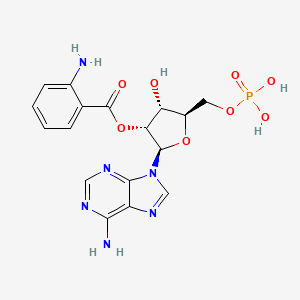
![2(1H)-Isoquinolineacetamide,3,4-dihydro-6,7-dimethoxy-N-methyl-a-phenyl-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-, (aR,1S)-](/img/structure/B1251049.png)
